Beloxepin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

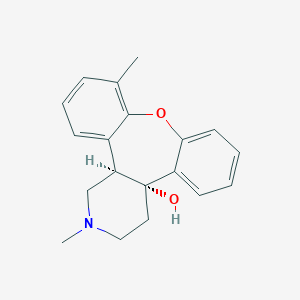

2D Structure

3D Structure

Properties

CAS No. |

150146-06-8 |

|---|---|

Molecular Formula |

C19H21NO2 |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

(2R,7R)-4,16-dimethyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaen-7-ol |

InChI |

InChI=1S/C19H21NO2/c1-13-6-5-7-14-16-12-20(2)11-10-19(16,21)15-8-3-4-9-17(15)22-18(13)14/h3-9,16,21H,10-12H2,1-2H3/t16-,19-/m0/s1 |

InChI Key |

RPMDQAYGQBREBS-LPHOPBHVSA-N |

SMILES |

CC1=C2C(=CC=C1)C3CN(CCC3(C4=CC=CC=C4O2)O)C |

Isomeric SMILES |

CC1=C2C(=CC=C1)[C@@H]3CN(CC[C@@]3(C4=CC=CC=C4O2)O)C |

Canonical SMILES |

CC1=C2C(=CC=C1)C3CN(CCC3(C4=CC=CC=C4O2)O)C |

Pictograms |

Irritant; Health Hazard |

Synonyms |

1,2,3,4,4a,13b-hexahydro-2,10-dimethyldibenz(2,3:6,7)oxepino(4,5-c)pyridin-4a-ol ORG 4428 ORG4428 |

Origin of Product |

United States |

Foundational & Exploratory

The Pharmacodynamics of Beloxepin and Other Tricyclic Antidepressants: A Comparative Analysis

For Immediate Release

This technical guide provides a detailed comparative analysis of the pharmacodynamics of Beloxepin and other prominent tricyclic antidepressants (TCAs). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the receptor binding profiles, mechanisms of action, and the experimental methodologies used to elucidate these properties. While comprehensive data for many TCAs is available, it is important to note that detailed quantitative receptor binding data for this compound remains limited in publicly accessible literature, reflecting its less prominent status in clinical use and research compared to other TCAs.

Introduction to Tricyclic Antidepressants

Tricyclic antidepressants have been a cornerstone in the treatment of depressive disorders for decades. Their therapeutic effects are primarily attributed to their ability to inhibit the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE), thereby increasing their synaptic availability. However, TCAs are also known for their broad receptor interaction profile, which contributes to both their therapeutic efficacy and their side effect profile. This guide will explore these interactions in detail.

Pharmacodynamics of this compound

This compound is identified as a serotonin 5-HT2 receptor antagonist and a norepinephrine transporter (NET) inhibitor.[1] This dual mechanism suggests a potential for antidepressant effects with a possibly distinct side-effect profile compared to traditional TCAs. The antagonism of 5-HT2A receptors, for instance, is associated with improvements in sleep and a lower incidence of sexual dysfunction compared to agents that primarily block serotonin reuptake.[2] Inhibition of NET increases the synaptic concentration of norepinephrine, a well-established mechanism for treating depression.[3]

Comparative Pharmacodynamics of Tricyclic Antidepressants

The pharmacodynamic profiles of commonly prescribed TCAs, such as Amitriptyline, Imipramine, Nortriptyline, and Doxepin, have been extensively characterized. These agents exhibit varying affinities for a multitude of receptors, which dictates their clinical utility and adverse effect profiles.

Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, nM) of several TCAs for key neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity.

| Drug | SERT (Ki, nM) | NET (Ki, nM) | H1 (Ki, nM) | M1 (Ki, nM) | α1 (Ki, nM) |

| Amitriptyline | 4.3 | 35 | 1.1 | 18 | 26 |

| Imipramine | 1.1 | 37 | 11 | 91 | 33 |

| Nortriptyline | 18 | 4.4 | 10 | 100 | 28 |

| Doxepin | 68-95 | 13-35 | 0.17-0.25 | 87 | 20 |

| Clomipramine | 0.25 | 46 | 31 | 37 | 39 |

| Desipramine | 20 | 0.8 | 110 | 200 | 130 |

Data compiled from various sources. Exact values may vary between studies.

Key Observations:

-

Clomipramine is the most potent serotonin reuptake inhibitor among the TCAs listed.

-

Desipramine is the most potent and selective norepinephrine reuptake inhibitor.

-

Doxepin exhibits exceptionally high affinity for the histamine H1 receptor, making it one of the most potent antihistamines, which contributes to its sedative effects.[4]

-

Tertiary amines (Amitriptyline, Imipramine, Doxepin, Clomipramine) generally have a more balanced or serotonin-preferring reuptake inhibition profile and stronger anticholinergic and antihistaminergic effects compared to secondary amines (Nortriptyline, Desipramine).[5]

Signaling Pathways and Mechanisms of Action

The primary mechanism of antidepressant action for TCAs involves the blockade of SERT and NET, leading to an increase in synaptic serotonin and norepinephrine. These neurotransmitters then act on various postsynaptic receptors to elicit a therapeutic response. Additionally, the direct interaction of TCAs with other receptors contributes to their overall pharmacological profile.

The off-target effects of TCAs are a direct result of their antagonism at various other receptors.

Experimental Protocols

The pharmacodynamic data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and neurotransmitter reuptake inhibition assays.

Radioligand Binding Assay

This technique is the gold standard for determining the affinity of a drug for a specific receptor.[6]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., a TCA) for a specific receptor.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.[7]

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind with high affinity and specificity to the receptor) and varying concentrations of the unlabeled test compound.

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[8]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[9]

Neurotransmitter Reuptake Inhibition Assay

This assay measures the ability of a compound to block the function of neurotransmitter transporters.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the reuptake of a specific neurotransmitter (e.g., serotonin or norepinephrine).

Methodology:

-

Synaptosome or Cell Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions, or cell lines recombinantly expressing the transporter of interest (SERT or NET) are used.[10]

-

Incubation: The synaptosomes or cells are pre-incubated with varying concentrations of the test compound.

-

Uptake Initiation: A radiolabeled neurotransmitter (e.g., [3H]serotonin or [3H]norepinephrine) is added to initiate the uptake process.

-

Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake is determined as the IC50 value.

Conclusion

The pharmacodynamic profiles of tricyclic antidepressants are complex, involving interactions with a wide array of neurotransmitter transporters and receptors. This multi-target engagement is responsible for both their therapeutic efficacy and their characteristic side effects. While this compound's mechanism as a 5-HT2 antagonist and NET inhibitor is known, a lack of detailed, publicly available quantitative binding data currently precludes a comprehensive comparative analysis with other TCAs. The methodologies of radioligand binding and neurotransmitter reuptake assays remain critical tools for characterizing the pharmacodynamics of both established and novel antidepressant compounds. Further research to fully elucidate the receptor binding profile of this compound would be necessary for a more complete understanding of its potential clinical utility.

References

- 1. Amitriptylinoxide: receptor-binding profile compared with other antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Doxepin - Wikipedia [en.wikipedia.org]

- 5. psychdb.com [psychdb.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. IC50 - Wikipedia [en.wikipedia.org]

- 10. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Synthesis and Purification of Beloxepin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Beloxepin is a norepinephrine reuptake inhibitor that was investigated as an antidepressant but was never commercially marketed. As such, detailed, publicly available protocols for its synthesis and purification are scarce. The following guide provides a comprehensive overview based on established chemical principles and analogous synthesis routes for structurally related dibenz[b,e]oxepin derivatives, such as Doxepin. The experimental protocols and quantitative data presented are illustrative and based on data from the synthesis of these related compounds.

Introduction to this compound

This compound is a tricyclic compound belonging to the dibenz[b,e]oxepin class of molecules. Its chemical formula is C₁₉H₂₁NO₂ and it is identified by the CAS number 135928-30-2[1]. The primary mechanism of action for this compound is the inhibition of the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft. Additionally, it exhibits antagonist activity at the 5-HT₂ receptor[2]. These properties were the basis for its investigation as a potential therapeutic agent for major depressive disorder.

This technical guide outlines a plausible synthetic route to this compound, details potential purification methodologies, and provides a visualization of its primary signaling pathway.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process starting from a suitable precursor, 6,11-dihydrodibenzo[b,e]oxepin-11-one. This approach is adapted from patented synthesis methods for the structurally similar drug, Doxepin[3][4]. The key steps involve a Grignard reaction to introduce the side chain, followed by dehydration and amination.

Synthesis Workflow

The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, representative methodologies for the key transformations in the synthesis of this compound.

Step 1: Grignard Reaction to form the Intermediate Alcohol

This step involves the nucleophilic addition of a Grignard reagent to the ketone of the dibenz[b,e]oxepin-11-one core.

-

Reagents:

-

6,11-Dihydrodibenzo[b,e]oxepin-11-one

-

3-(Dimethylamino)propyl magnesium chloride in Tetrahydrofuran (THF)

-

Anhydrous THF

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Protocol:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 6,11-dihydrodibenzo[b,e]oxepin-11-one and dissolve in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of 3-(dimethylamino)propyl magnesium chloride in THF dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.

-

Step 2: Dehydration to the Exocyclic Olefin

The tertiary alcohol is eliminated under acidic conditions to form the exocyclic double bond.

-

Reagents:

-

Crude alcohol intermediate from Step 1

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

-

Protocol:

-

Dissolve the crude alcohol intermediate in toluene in a round-bottom flask equipped with a reflux condenser.

-

Add concentrated HCl to the mixture.

-

Heat the mixture to reflux (approximately 110-120°C) and maintain for 2-5 hours.

-

Monitor the formation of the olefin product by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Step 3: Amination to form this compound

This step is a conceptual adaptation for this compound synthesis. A more direct route to this compound would likely involve a different side chain in the Grignard step or subsequent modification. However, adapting the Doxepin synthesis, a final substitution or amination step would be required. A plausible, though not explicitly documented, method could involve reductive amination if an aldehyde precursor were used, or a direct substitution. A more direct synthesis would likely use a Grignard reagent containing a protected secondary amine.

Note on a more direct this compound synthesis: A more direct route would likely involve the Grignard reaction of 6,11-dihydrodibenzo[b,e]oxepin-11-one with a reagent such as (N-methyl-N-((tert-butoxycarbonyl)amino)propyl)magnesium bromide, followed by deprotection and cyclization steps to form the final hydroxylated morpholine ring structure characteristic of this compound. The protocol below is a generalized amination for illustrative purposes.

-

Reagents:

-

Exocyclic Olefin Intermediate (suitably functionalized for amination)

-

N-methylamine

-

A suitable catalyst (e.g., a palladium-based catalyst for C-N coupling)

-

Solvent (e.g., Toluene or Dioxane)

-

Base (e.g., Sodium tert-butoxide)

-

-

Protocol:

-

In a reaction vessel, combine the olefin intermediate, the palladium catalyst, and the base under an inert atmosphere.

-

Add the solvent, followed by the N-methylamine.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Step 4: Salt Formation

The free base of this compound is converted to its hydrochloride salt for improved stability and handling.

-

Reagents:

-

Crude this compound free base

-

Anhydrous diethyl ether or ethyl acetate

-

HCl in diethyl ether or isopropanol

-

-

Protocol:

-

Dissolve the crude this compound in anhydrous diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in diethyl ether or isopropanol dropwise until precipitation is complete.

-

Stir the resulting slurry at 0°C for 30 minutes.

-

Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride.

-

Quantitative Data (Illustrative)

The following table presents illustrative quantitative data for the synthesis, based on typical yields reported for analogous reactions in Doxepin synthesis patents[3].

| Step | Reaction | Starting Material | Product | Illustrative Yield (%) | Illustrative Purity (%) (Post-workup) |

| 1 | Grignard Reaction | 6,11-Dihydrodibenzo[b,e]oxepin-11-one | Intermediate Alcohol | 85 - 95 | >90 |

| 2 | Dehydration | Intermediate Alcohol | Exocyclic Olefin Intermediate | 80 - 90 | >95 |

| 3 | Amination | Exocyclic Olefin Intermediate | This compound (free base) | 70 - 85 | >95 |

| 4 | Salt Formation | This compound (free base) | This compound Hydrochloride | >95 | >98 |

Purification of this compound

Purification of the intermediates and the final product is crucial for obtaining high-purity this compound. The primary methods employed are column chromatography and recrystallization.

Purification Protocols

Purification of Intermediates (e.g., Alcohol and Olefin)

-

Method: Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. For the alcohol intermediate, a more polar system might be required (e.g., 10-30% ethyl acetate in hexanes). For the less polar olefin intermediate, a lower concentration of ethyl acetate would be used (e.g., 5-15% ethyl acetate in hexanes).

-

Protocol:

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

-

Load the sample onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Purification of Final Product (this compound Hydrochloride)

-

Method: Recrystallization

-

Solvent System: A mixture of alcohols and ethers, such as ethanol/diethyl ether or isopropanol/ethyl acetate, is often suitable.

-

Protocol:

-

Dissolve the crude this compound hydrochloride in a minimum amount of the hot primary solvent (e.g., ethanol or isopropanol).

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath or refrigerator can enhance crystal formation.

-

If crystallization is slow to initiate, add the anti-solvent (e.g., diethyl ether) dropwise until turbidity persists.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent mixture.

-

Dry the crystals in a vacuum oven to a constant weight. Purity should be assessed by HPLC, with a target of >99%.

-

Mechanism of Action: Signaling Pathway

This compound functions primarily as a norepinephrine reuptake inhibitor (NRI). At the neuronal synapse, norepinephrine is released from the presynaptic neuron and binds to adrenergic receptors on the postsynaptic neuron to propagate a signal. The action of norepinephrine is terminated by its reuptake into the presynaptic neuron via the norepinephrine transporter (NET). This compound blocks this transporter, leading to an increased concentration and prolonged presence of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.

Caption: Inhibition of Norepinephrine Reuptake by this compound.

References

- 1. This compound | C19H21NO2 | CID 166560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. CN102924424A - Method for synthesizing doxepin hydrochloride - Google Patents [patents.google.com]

- 4. CN105085464A - Synthesis method of doxepin hydrochloride - Google Patents [patents.google.com]

Methodological & Application

Application Note: HPLC-UV Method for the Analysis of Beloxepin

Introduction

Beloxepin is a tricyclic antidepressant that requires accurate and reliable analytical methods for its determination in pharmaceutical formulations and for quality control purposes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of this compound. The described method is based on established principles for the analysis of structurally related tricyclic compounds, such as Doxepin, and is suitable for researchers, scientists, and drug development professionals.[1] This document provides comprehensive experimental protocols and validated performance data.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the HPLC-UV method for this compound analysis. These parameters demonstrate the method's suitability for its intended purpose.

Table 1: Chromatographic Conditions and System Suitability

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Agilent Zorbax Bonus RP column (250 × 4.6 mm, 5 µm) |

| Mobile Phase | 0.1% Trifluoroacetic Acid (TFA) and Acetonitrile (65:35 v/v)[2] |

| Flow Rate | 0.5 mL/min[2] |

| Injection Volume | 20 µL[3] |

| Column Temperature | 50 °C[4] |

| UV Detection Wavelength | 228 nm[2] |

| Run Time | 20 minutes[4] |

| Tailing Factor | NMT 2.0 |

| Theoretical Plates | NLT 2000 |

| Relative Standard Deviation (RSD) | NMT 2.0% |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 50-5000 ng/mL[2] |

| Correlation Coefficient (r²) | ≥ 0.999[5] |

| Limit of Detection (LOD) | 4.74 ng/mL[2] |

| Limit of Quantification (LOQ) | 15.8 ng/mL[2] |

| Accuracy (% Recovery) | 98-102%[4] |

| Precision (% RSD) | ≤ 2.0% |

Experimental Protocols

1. Preparation of Solutions

-

Mobile Phase Preparation:

-

Prepare a 0.1% Trifluoroacetic Acid (TFA) solution by adding 1 mL of TFA to 1000 mL of HPLC-grade water.

-

Mix the 0.1% TFA solution with acetonitrile in a 65:35 (v/v) ratio.

-

Degas the mobile phase using a vacuum filtration system or sonication for at least 15 minutes before use.[3]

-

-

Standard Stock Solution Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve the standard in a 100 mL volumetric flask with the mobile phase.

-

Sonicate for 10 minutes to ensure complete dissolution.

-

Make up to the mark with the mobile phase.

-

-

Working Standard Solutions Preparation:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 50, 100, 500, 1000, 2500, and 5000 ng/mL).

-

-

Sample Preparation (from a solid dosage form):

-

Weigh and finely powder not fewer than 20 tablets to obtain a homogenous mixture.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to extract the drug.

-

Make up to the volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.

-

2. HPLC System Setup and Operation

-

Purge the HPLC system with the prepared mobile phase to ensure a stable baseline.

-

Set the column oven temperature to 50 °C.[4]

-

Set the flow rate to 0.5 mL/min.[2]

-

Set the UV detector wavelength to 228 nm.[2]

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the prepared standard and sample solutions.

3. Data Analysis

-

Identify the this compound peak in the chromatograms based on the retention time of the standard.

-

Integrate the peak area of the this compound peak in both standard and sample chromatograms.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Diagrams

References

Application Notes & Protocols: Utilizing Animal Models for Efficacy Testing of Beloxepin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Beloxepin is a tricyclic antidepressant (TCA) for which detailed public research is limited. The following protocols and notes are based on established methodologies for testing TCAs with a similar mechanism of action, such as Doxepin. Doxepin, like other TCAs, primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) and also exhibits antagonist activity at various other receptors.[1][2][3] These protocols are directly applicable for investigating the antidepressant-like effects of this compound.

Introduction and Mechanism of Action

This compound is classified as a tricyclic antidepressant. The therapeutic efficacy of this class of compounds is primarily attributed to their ability to inhibit the reuptake of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[2][3] By blocking the action of the norepinephrine transporter (NET) and the serotonin transporter (SERT) on the presynaptic terminal, this compound increases the concentration and prolongs the availability of these monoamines to act on postsynaptic receptors.[2][4] This modulation of noradrenergic and serotonergic neurotransmission is believed to underlie its antidepressant effects.

In addition to its primary SNRI activity, this compound, like other TCAs, interacts with a range of other neurotransmitter receptors, including muscarinic acetylcholine, histamine H1, and alpha-1 adrenergic receptors.[1][2] Antagonism at these sites does not typically contribute to the primary antidepressant effect but is associated with the sedative and anticholinergic side-effect profile of the drug.[3][5]

Animal models are indispensable tools for the preclinical evaluation of antidepressant compounds.[6][7] These models aim to replicate specific endophenotypes of depression, such as behavioral despair and anhedonia, providing a means to screen for efficacy and investigate underlying neurobiological mechanisms.[6][8]

Behavioral Models for Antidepressant Screening

Standardized behavioral tests are crucial for the initial screening of antidepressant-like activity. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used models of "behavioral despair," where an antidepressant effect is inferred from an increase in active, escape-oriented behavior.[9][10][11][12] For a more comprehensive assessment that models chronic stress and anhedonia (a core symptom of depression), the Chronic Unpredictable Mild Stress (CUMS) model is employed.[13][14][15]

Forced Swim Test (FST) Protocol

The FST is a model of learned helplessness where animals cease escape behaviors when placed in an inescapable container of water.[16] Antidepressants are known to increase the duration of active behaviors like swimming and climbing.[9]

-

Apparatus: A transparent Plexiglas cylinder (e.g., 25 cm high, 10 cm diameter for mice; 60 cm high, 25 cm diameter for rats).[16][17]

-

Procedure:

-

Fill the cylinder with water (24-25°C) to a depth where the animal cannot touch the bottom with its paws or tail (e.g., 15 cm for mice, 30 cm for rats).[9][16]

-

Administer this compound or vehicle control at a predetermined time before the test (e.g., 30-60 minutes post-intraperitoneal injection).

-

Gently place the animal into the water.[12]

-

The test session typically lasts 6 minutes.[17][18] Behavior is often recorded via video for later analysis.

-

The initial 2 minutes are considered a habituation period and are often excluded from the final analysis.[17]

-

During the final 4 minutes, score the cumulative time the animal spends immobile.[8][17] Immobility is defined as the absence of movement except for small motions required to keep the head above water.[17]

-

After the test, remove the animal, dry it thoroughly, and return it to a heated home cage to prevent hypothermia.[9]

-

Clean the apparatus and replace the water between animals.[9]

-

Tail Suspension Test (TST) Protocol

The TST is a similar model of behavioral despair used exclusively in mice.[11][19] Immobility in this paradigm is interpreted as a depression-like state, which is reversed by antidepressant treatment.[10]

-

Apparatus: A suspension box or bar that allows the mouse to hang freely without touching any surfaces.[11]

-

Procedure:

-

Administer this compound or vehicle control as per the study design (e.g., 30-60 minutes prior to the test).

-

Suspend the mouse by its tail using adhesive tape, affixed approximately 1-2 cm from the tip.[17][20] The animal should be positioned so it cannot escape or hold onto nearby surfaces.[11]

-

To prevent tail-climbing, especially in strains like C57BL/6, a small cylinder can be placed around the tail.[11]

-

The test duration is typically 6 minutes, and behavior is recorded.[10][20]

-

Score the total duration of immobility over the 6-minute session.[10] Immobility is defined as the complete absence of limb or body movements.[17]

-

After the test, remove the mouse from the apparatus and return it to its home cage.

-

Chronic Unpredictable Mild Stress (CUMS) Protocol

The CUMS model has high face and predictive validity for depression, as it induces anhedonia (a reduced ability to experience pleasure), which can be measured by a decrease in sucrose preference.[13][21]

-

Apparatus: Standard animal housing cages and various materials for stressors (e.g., strobe lights, tilted cages, wet bedding, empty water bottles).

-

Procedure:

-

House animals individually. Establish a baseline for sucrose preference by offering two bottles, one with 1% sucrose solution and one with water, for 24-48 hours. Measure consumption from each bottle.

-

Initiate the CUMS protocol, which lasts for at least 3-4 weeks.[15] Administer this compound or vehicle daily throughout this period.

-

Apply a sequence of varied, mild stressors in an unpredictable manner. The schedule should be changed weekly. A sample stressor schedule is provided in the table below.

-

Conduct the sucrose preference test weekly to monitor the onset of anhedonia. The test should be performed at the same time each week, typically after a period of food and water deprivation (e.g., 12-24 hours).

-

Calculate sucrose preference as: (Sucrose Intake [g] / (Sucrose Intake [g] + Water Intake [g])) * 100.

-

A significant decrease in sucrose preference in the vehicle-stress group compared to non-stressed controls indicates the successful induction of an anhedonic state. An effective antidepressant like this compound is expected to prevent or reverse this deficit.[14][22]

-

Neurochemical Analysis

In Vivo Microdialysis Protocol

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely-moving animals, providing direct evidence of a drug's pharmacodynamic effect.[23]

-

Principle: A microdialysis probe with a semi-permeable membrane is implanted into a target brain region (e.g., prefrontal cortex or hippocampus). The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate. Neurotransmitters in the brain's interstitial fluid diffuse across the membrane into the aCSF down their concentration gradient. The collected fluid (dialysate) is then analyzed via HPLC to quantify neurotransmitter levels.[23]

-

Procedure:

-

Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeted to the brain region of interest (e.g., hippocampus).[24] Allow the animal to recover for at least 24-48 hours.[24]

-

Experiment Day: Gently insert the microdialysis probe through the guide cannula. Connect the probe to a microinfusion pump and a fraction collector.

-

Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[24]

-

Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.

-

Drug Administration: Administer this compound (i.p. or p.o.).

-

Post-Drug Collection: Continue collecting dialysate samples for several hours to measure changes in extracellular norepinephrine and serotonin concentrations.

-

Analysis: Analyze samples using HPLC with electrochemical detection. Results are typically expressed as a percentage change from the baseline average.

-

Data Presentation

Quantitative data should be organized into clear tables to facilitate comparison between treatment groups.

Table 1: Representative Data Structure for FST and TST

| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) ± SEM |

|---|---|---|---|

| Vehicle | - | 10 | 150.5 ± 10.2 |

| This compound | 5 | 10 | 115.3 ± 9.8* |

| This compound | 10 | 10 | 85.1 ± 8.5** |

| Positive Control (Imipramine) | 20 | 10 | 80.7 ± 9.1** |

-

p < 0.05, ** p < 0.01 compared to Vehicle group.

Table 2: Representative Data Structure for CUMS - Sucrose Preference Test

| Treatment Group | Stress | Dose (mg/kg) | N | Baseline Preference (%) | Final Preference (%) ± SEM |

|---|---|---|---|---|---|

| Vehicle | No | - | 10 | 85.2 | 84.5 ± 3.1 |

| Vehicle | Yes | - | 10 | 84.9 | 55.3 ± 4.5# |

| This compound | Yes | 10 | 10 | 85.1 | 75.8 ± 3.9* |

| Positive Control (Fluoxetine) | Yes | 10 | 10 | 84.7 | 78.2 ± 4.1* |

-

#p < 0.01 compared to Vehicle/No Stress group. * p < 0.05 compared to Vehicle/Stress group.

Table 3: Representative Data Structure for In Vivo Microdialysis

| Treatment Group | Dose (mg/kg) | N | Peak Norepinephrine (% of Baseline) ± SEM | Peak Serotonin (% of Baseline) ± SEM |

|---|---|---|---|---|

| Vehicle | - | 6 | 105.4 ± 8.2 | 110.1 ± 9.5 |

| this compound | 10 | 6 | 250.6 ± 20.3** | 180.4 ± 15.7* |

-

p < 0.05, ** p < 0.01 compared to Vehicle group.

References

- 1. Doxepin - Wikipedia [en.wikipedia.org]

- 2. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Doxepin hydrochloride? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. droracle.ai [droracle.ai]

- 6. Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. animal.research.wvu.edu [animal.research.wvu.edu]

- 10. researchgate.net [researchgate.net]

- 11. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chronic unpredictable stress induc ... | Article | H1 Connect [archive.connect.h1.co]

- 15. chronic unpredictable stress: Topics by Science.gov [science.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubcompare.ai [pubcompare.ai]

- 18. youtube.com [youtube.com]

- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 20. protocols.io [protocols.io]

- 21. Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Redirecting [linkinghub.elsevier.com]

Application Notes and Protocols for Doxepin in Preclinical Rodent Models

Note: Preclinical research data for "Beloxepin" is not available in the public domain. The following information is provided for Doxepin , a structurally related tricyclic antidepressant, which is likely the intended compound of interest.

Introduction

Doxepin is a tricyclic antidepressant (TCA) that exhibits a complex pharmacological profile, making it a compound of interest in various preclinical research settings. Its primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake. Additionally, it possesses potent antagonistic activity at histamine H1 receptors, as well as alpha-1 adrenergic and muscarinic acetylcholine receptors.[1][2] This multifaceted activity contributes to its therapeutic effects in depression, anxiety, and insomnia, and also informs its use in rodent models to investigate these conditions.[1]

These application notes provide an overview of dosing regimens, experimental protocols, and the underlying signaling pathways relevant to the use of Doxepin in preclinical rodent models.

Quantitative Data Summary

The following tables summarize Doxepin dosing regimens used in various preclinical rodent studies. It is important to note that the optimal dose can vary significantly depending on the animal model, the specific research question, and the route of administration.

Table 1: Doxepin Dosing Regimens in Rat Models

| Route of Administration | Dose Range | Vehicle | Study Type | Reference |

| Intraperitoneal (IP) | 1, 5, 10 mg/kg | Not Specified | Passive Avoidance Learning | [3] |

| Oral (PO) | 50, 100 mg/kg/day | In feed | Chronic Toxicity | [4] |

| Intravenous (IV) | 12.7 - 18.8 mg/kg | Not Specified | Acute Toxicity (LD50) | [4] |

| Topical | 50, 75, 100 mM | Vehicle Solution | Nociception | [5] |

| Intrathecal | 10, 20, 50 mM | Not Specified | Nociception | [5] |

Table 2: Doxepin Dosing Regimens in Mouse Models

| Route of Administration | Dose Range | Vehicle | Study Type | Reference |

| Intraperitoneal (IP) | 1 mg/kg | Not Specified | Depression (Forced Swim Test) | [6] |

| Oral (PO) | 148 - 178 mg/kg | Not Specified | Acute Toxicity (LD50) | [4] |

| Intraperitoneal (IP) | 6.25 - 100 mg/kg | Not Specified | Locomotor Activity | [7] |

Experimental Protocols

Preparation and Administration of Doxepin

-

Oral Administration (Gavage): Doxepin hydrochloride is water-soluble. For oral gavage, dissolve the required amount of Doxepin HCl in sterile water or saline (0.9% NaCl). The final volume for gavage should be minimized, optimally around 5 mL/kg for rats and 10 mL/kg for mice, to avoid gastric distress.[8]

-

Intraperitoneal (IP) Injection: Dissolve Doxepin HCl in sterile saline. Ensure the solution is at a physiological pH and is sterile to prevent peritonitis.[8] The injection volume should not exceed 10 mL/kg for mice and 20 mL/kg for rats.

-

Chronic Administration in Food: For long-term studies, Doxepin can be mixed into the animal's chow.[9] The concentration of the drug in the food should be calculated based on the average daily food consumption of the animals to achieve the desired mg/kg/day dose.[9] This method can reduce the stress associated with repeated injections.[9]

Behavioral Assay: Forced Swim Test (FST) in Mice

The Forced Swim Test is a common model to assess depressive-like behavior in rodents.

-

Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Procedure:

-

Administer Doxepin (e.g., 1 mg/kg, IP) or vehicle 30 minutes prior to the test.[6]

-

Gently place the mouse into the cylinder for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep its head above water.

-

A decrease in immobility time is indicative of an antidepressant-like effect.

-

-

Data Analysis: Compare the mean immobility time between the Doxepin-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Nociception Assay: Topical Application in Rats

This protocol assesses the local anesthetic properties of Doxepin.

-

Procedure:

-

Prepare solutions of Doxepin at various concentrations (e.g., 50, 75, 100 mM) in a suitable vehicle.[5]

-

Apply the solution (e.g., 0.3 mL) via a patch to a shaved area on the dorsal skin of the rat.[5]

-

After a set contact time (e.g., 2 hours), remove the patch.[5]

-

Assess the antinociceptive effect by applying a mechanical stimulus (e.g., pinprick) to the treated area and observing the withdrawal reflex.[5]

-

-

Data Analysis: The response to the stimulus can be graded, and the duration of the anesthetic effect can be monitored over time.

Visualizations

Signaling Pathway of Doxepin

Caption: Doxepin's multifaceted mechanism of action.

Experimental Workflow for a Preclinical Behavioral Study

Caption: General workflow for a rodent behavioral study.

References

- 1. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Doxepin hydrochloride? [synapse.patsnap.com]

- 3. Effects of different doses of doxepin on passive avoidance learning in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Doxepin by topical application and intrathecal route in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Synbiotic Mixture Augmented the Efficacy of Doxepin, Venlafaxine, and Fluvoxamine in a Mouse Model of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. downstate.edu [downstate.edu]

- 9. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of 5-HT2 Receptor Antagonism by Beloxepin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beloxepin is a pharmacological agent identified as a 5-HT2 receptor antagonist. The 5-HT2 receptor family, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, belongs to the G-protein coupled receptor (GPCR) superfamily and is primarily coupled to the Gq/11 signaling pathway. Activation of these receptors by the endogenous ligand serotonin (5-hydroxytryptamine, 5-HT) initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which leads to the production of inositol phosphates (IPs) and a subsequent increase in intracellular calcium ([Ca²⁺]i). These signaling events are implicated in a wide range of physiological and pathological processes, making the 5-HT2 receptors significant targets for therapeutic intervention in various disorders.

These application notes provide detailed protocols for cell-based assays to characterize the antagonistic properties of this compound at the 5-HT2A, 5-HT2B, and 5-HT2C receptors. The described assays include radioligand binding assays to determine binding affinity (Ki) and two key functional assays—calcium flux and inositol phosphate accumulation—to quantify functional antagonism (IC₅₀).

Principle of Assays

1. Radioligand Binding Assay: This assay directly measures the affinity of a test compound (this compound) for the 5-HT2 receptors. It involves a competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand binding (IC₅₀) is determined, from which the equilibrium dissociation constant (Ki) is calculated.

2. Calcium Flux Assay: This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist. Cells expressing the target 5-HT2 receptor are pre-loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a 5-HT2 receptor agonist, the binding of calcium to the dye results in a measurable increase in fluorescence. The presence of an antagonist like this compound will inhibit this agonist-induced fluorescence increase in a dose-dependent manner.

3. Inositol Phosphate (IP) Accumulation Assay: This functional assay quantifies the accumulation of inositol phosphates, a downstream second messenger of Gq/11 activation. Activation of 5-HT2 receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ is rapidly metabolized to other inositol phosphates. In the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP₁), the accumulation of IP₁ serves as a robust measure of receptor activation. An antagonist will block this agonist-induced IP₁ accumulation.

Data Presentation

Table 1: Receptor Binding Affinity of this compound at Human 5-HT2 Receptor Subtypes

| Receptor Subtype | Radioligand | This compound Kᵢ (nM) [Illustrative] | Reference Compound | Reference Kᵢ (nM) |

| 5-HT2A | [³H]-Ketanserin | 5.2 | Ketanserin | 2.1 |

| 5-HT2B | [³H]-LSD | 15.8 | Ritanserin | 4.5 |

| 5-HT2C | [³H]-Mesulergine | 8.7 | Ritanserin | 1.3 |

Table 2: Functional Antagonism of this compound at Human 5-HT2 Receptor Subtypes

| Assay Type | Receptor Subtype | Agonist (Concentration) | This compound IC₅₀ (nM) [Illustrative] | Reference Compound | Reference IC₅₀ (nM) |

| Calcium Flux | 5-HT2A | 5-HT (100 nM) | 12.5 | Ketanserin | 6.3 |

| Calcium Flux | 5-HT2B | 5-HT (100 nM) | 35.1 | Ritanserin | 10.2 |

| Calcium Flux | 5-HT2C | 5-HT (100 nM) | 21.4 | Ritanserin | 5.8 |

| IP Accumulation | 5-HT2A | 5-HT (100 nM) | 10.8 | Ketanserin | 5.1 |

| IP Accumulation | 5-HT2B | 5-HT (100 nM) | 30.7 | Ritanserin | 8.9 |

| IP Accumulation | 5-HT2C | 5-HT (100 nM) | 18.9 | Ritanserin | 4.7 |

Signaling Pathway and Experimental Workflows

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

-

Cell membranes from CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Radioligands: [³H]-Ketanserin (for 5-HT2A), [³H]-LSD (for 5-HT2B), [³H]-Mesulergine (for 5-HT2C).

-

Non-specific binding competitors: Ketanserin (for 5-HT2A), Ritanserin (for 5-HT2B/C).

-

This compound stock solution.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

This compound dilution or vehicle (for total binding) or non-specific competitor (for non-specific binding).

-

Radioligand at a final concentration close to its Kₔ.

-

Cell membranes (protein concentration to be optimized for each receptor subtype).

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and vortex.

-

Quantify the radioactivity in each vial using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Calcium Flux Assay

Objective: To determine the functional antagonist potency (IC₅₀) of this compound at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

-

CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Cell culture medium (e.g., DMEM/F-12) with supplements.

-

Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 6 Assay Kit).

-

Probenecid (if required to prevent dye leakage).

-

This compound stock solution.

-

5-HT (Serotonin) stock solution (agonist).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence imaging plate reader (FLIPR).

Procedure:

-

Seed the cells into microplates and allow them to adhere and grow overnight.

-

Prepare the dye-loading solution according to the manufacturer's instructions, potentially including probenecid.

-

Remove the culture medium from the cell plates and add the dye-loading solution.

-

Incubate the plates at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes).

-

Prepare the agonist solution (5-HT) at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Place the cell plate in the FLIPR instrument.

-

Initiate the measurement, recording a baseline fluorescence, then inject the agonist solution.

-

Continue recording the fluorescence signal for a few minutes to capture the peak calcium response.

-

The instrument software will calculate the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of this compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Inositol Phosphate (IP) Accumulation Assay

Objective: To determine the functional antagonist potency (IC₅₀) of this compound at human 5-HT2A, 5-HT2B, and 5-HT2C receptors by measuring IP₁ accumulation.

Materials:

-

CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Cell culture medium.

-

IP accumulation assay kit (e.g., HTRF IP-One Gq kit).

-

This compound stock solution.

-

5-HT (Serotonin) stock solution (agonist).

-

Stimulation buffer containing LiCl.

-

96- or 384-well white microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Seed the cells into microplates and allow them to adhere and grow overnight.

-

Prepare serial dilutions of this compound in the stimulation buffer.

-

Prepare the agonist (5-HT) solution in the stimulation buffer at a concentration that gives a submaximal response (e.g., EC₈₀).

-

Remove the culture medium and add the this compound dilutions to the cells.

-

Immediately add the agonist solution to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for IP₁ accumulation.

-

Lyse the cells by adding the detection reagents provided in the kit (IP1-d2 and anti-IP1-cryptate).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the detection reaction to occur.

-

Measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.

-

Calculate the HTRF ratio and convert it to IP₁ concentration using a standard curve.

-

Plot the percentage of inhibition of the agonist-induced IP₁ accumulation against the logarithm of this compound concentration and fit the data to determine the IC₅₀ value.

Application Note: Preparation of Beloxepin for In Vivo Research

Audience: This document is intended for researchers, scientists, and drug development professionals requiring a standardized protocol for the preparation of Beloxepin solutions for in vivo experimental studies.

Introduction: this compound is a dibenzoxazepine derivative investigated for its potential therapeutic properties. Like many novel chemical entities, this compound is poorly soluble in aqueous solutions, presenting a significant challenge for in vivo administration.[1][2] Inaccurate or inconsistent formulation can lead to variable drug exposure, poor bioavailability, and unreliable experimental outcomes.[3] This application note provides a detailed protocol for the preparation of this compound solutions using a common co-solvent system, ensuring consistent and reliable dosing for preclinical research.

Physicochemical Data & Formulation Strategy

Effective formulation begins with understanding the compound's properties. While comprehensive public data on this compound is limited, its basic chemical properties are available. Due to its structural similarity to Doxepin, we can infer that it is a weakly basic compound with low intrinsic water solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₁NO₂ | PubChem[4] |

| Molecular Weight | 295.4 g/mol | PubChem[4] |

| Description | Likely a poorly water-soluble compound, typical for its chemical class. | Inferred |

Formulation Approach: For poorly water-soluble compounds, several strategies can be employed to achieve suitable concentrations for in vivo dosing, including pH modification, surfactants, inclusion complexes (e.g., cyclodextrins), and co-solvents.[5][6] A co-solvent system is often the most straightforward and widely used approach in early-stage preclinical research.[6] This protocol utilizes a ternary vehicle system composed of Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), and a suitable aqueous buffer (e.g., Saline or PBS).

-

DMSO: A powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar compounds.[6]

-

PEG400: A less polar co-solvent that improves the solubility of the drug and helps prevent precipitation upon dilution with the aqueous component.[6]

-

Saline/PBS: The aqueous component used to bring the solution to the final volume and improve physiological compatibility.

Table 2: Example Vehicle Compositions for In Vivo Administration

| Vehicle Composition (v/v/v) | Administration Route | Notes |

|---|---|---|

| 10% DMSO / 40% PEG400 / 50% Saline | Intravenous (IV), Intraperitoneal (IP) | A common vehicle for systemic administration. The concentration of DMSO should be kept low to minimize potential toxicity. |

| 5% DMSO / 30% PEG400 / 65% Water | Oral (PO) | Higher water content is acceptable for oral gavage. |

| 20% DMSO / 80% Saline | Subcutaneous (SC) | Higher DMSO concentration may be tolerated for localized SC injection, but should be tested for irritation. |

Note: The optimal vehicle composition can vary depending on the required drug concentration, dose volume, and animal model. It is crucial to run a vehicle toxicity study in parallel with the main experiment.

Experimental Protocol: this compound Solution Preparation

This protocol details the steps to prepare a 1 mg/mL stock solution of this compound in a 10% DMSO / 40% PEG400 / 50% Saline vehicle, suitable for IV or IP administration.

2.1 Materials & Reagents

-

This compound powder (C₁₉H₂₁NO₂)

-

Dimethyl sulfoxide (DMSO), cell culture grade or equivalent

-

Polyethylene glycol 400 (PEG400), USP grade

-

Sterile 0.9% Saline Solution

-

Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

-

Sterile, single-use syringes and needles

2.2 Equipment

-

Analytical balance

-

Vortex mixer

-

Sonicator (water bath)

-

Pipettes (P1000, P200)

2.3 Step-by-Step Preparation Procedure

-

Calculate Required Quantities: Determine the total volume of dosing solution needed. For this example, we will prepare 10 mL of a 1 mg/mL solution.

-

This compound: 10 mL * 1 mg/mL = 10 mg

-

DMSO (10%): 10 mL * 0.10 = 1 mL

-

PEG400 (40%): 10 mL * 0.40 = 4 mL

-

Saline (50%): 10 mL * 0.50 = 5 mL

-

-

Weigh this compound: Accurately weigh 10 mg of this compound powder and place it into a 15 mL sterile conical tube.

-

Initial Solubilization: Add 1 mL of DMSO to the tube containing the this compound powder. Vortex vigorously for 1-2 minutes until the powder is fully dissolved. A clear solution with no visible particulates should be formed.

-

Add Co-solvent: Add 4 mL of PEG400 to the DMSO-Beloxepin solution. Vortex for another 1-2 minutes to ensure the solution is homogeneous.

-

Aqueous Dilution: Add the 5 mL of saline to the solution in a dropwise manner while gently vortexing. Adding the aqueous component too quickly can cause the drug to precipitate.

-

Final Homogenization & Inspection: Once all the saline is added, vortex the final solution for 30 seconds. If any cloudiness or precipitation is observed, place the tube in a sonicator water bath for 5-10 minutes. Visually inspect the final solution against a light source to ensure it is clear and free of any particulates.

-

Storage: Store the final solution at 4°C, protected from light. It is recommended to prepare the solution fresh on the day of the experiment. If storage is necessary, stability should be validated. Do not freeze aqueous solutions containing DMSO.

Visualizations

3.1 Workflow for this compound Solution Preparation

3.2 Postulated Signaling Pathway of this compound

This compound, as a tricyclic compound, is presumed to act primarily by inhibiting the reuptake of key neurotransmitters like norepinephrine (NE) and serotonin (5-HT).[7] This action increases their concentration in the synaptic cleft, enhancing downstream signaling through G-protein coupled receptors (GPCRs), which can modulate neuronal activity and survival pathways.[8][9]

References

- 1. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioavailability and bioinequivalence of drug formulations in small animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C19H21NO2 | CID 166560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of doxepin on brain-derived neurotrophic factor, tumor necrosis factor alpha, mitogen-activated protein kinase 14, and AKT1 genes expression in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Navigating the Separation of Doxepin and its Metabolites: A Technical Support Guide

For researchers, scientists, and professionals in drug development, the successful separation and quantification of Doxepin and its metabolites are critical for accurate pharmacokinetic studies and therapeutic drug monitoring. This technical support center provides in-depth troubleshooting guidance and answers to frequently asked questions to streamline your HPLC-based analyses.

Troubleshooting Common HPLC Issues in Doxepin Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing tricyclic antidepressants like Doxepin. However, various challenges can arise during experimental runs. This guide addresses common problems in a question-and-answer format to help you quickly identify and resolve issues.

Q1: Why are my peaks for Doxepin and its metabolite, Nordoxepin, broad or tailing?

A1: Peak broadening or tailing can compromise resolution and accuracy. Several factors can contribute to this issue:

-

Column Issues: The stationary phase of your column can degrade over time. If you observe a sudden decrease in performance, consider replacing the column. Also, ensure you are using the appropriate column chemistry for your analytes. For Doxepin and its metabolites, C8 and C18 columns are commonly used.

-

Mobile Phase pH: The pH of the mobile phase is crucial for controlling the ionization state of Doxepin, which is basic in nature. An inappropriate pH can lead to secondary interactions with the stationary phase, causing peak tailing. Buffering the mobile phase to a pH that ensures consistent ionization is essential.

-

Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample.

-

Contamination: Contamination in the sample or mobile phase can interfere with peak shape. Ensure your solvents are of high purity and your samples are properly filtered.

Q2: I'm observing ghost peaks in my chromatogram. What is the likely cause and solution?

A2: Ghost peaks are extraneous peaks that can be confusing and interfere with the quantification of your target analytes.[1][2] The common culprits include:

-

Carryover: Residual sample from a previous injection can elute in a subsequent run, creating ghost peaks. To mitigate this, implement a thorough wash step in your autosampler sequence, especially after injecting high-concentration samples.

-

Contaminated Mobile Phase: Impurities in your solvents or buffers can accumulate on the column and elute as ghost peaks. Prepare fresh mobile phases daily and use high-purity solvents.

-

System Contamination: The injector, detector, or tubing can harbor contaminants. A systematic cleaning of the HPLC system may be necessary.

Q3: My retention times for Doxepin and Nordoxepin are shifting between injections. How can I improve reproducibility?

A3: Consistent retention times are fundamental for reliable peak identification and quantification. Fluctuations can be caused by:

-

Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate and precise measurement of all components. Degassing the mobile phase is also critical to prevent bubble formation, which can affect the pump's performance.

-

Column Temperature: Variations in column temperature can affect retention times. Using a column oven to maintain a stable temperature is highly recommended.[2]

-

Pump Issues: Leaks or malfunctioning check valves in the pump can lead to an inconsistent flow rate, directly impacting retention times. Regularly inspect the pump for leaks and ensure proper maintenance.

Q4: I am experiencing high backpressure in my HPLC system. What should I check?

A4: High backpressure can damage your column and pump. The most common causes include:

-

Blockages: A blockage in the system, often at the column inlet frit, in-line filter, or tubing, is a frequent cause of high pressure.[3][4] Reverse flushing the column (if permitted by the manufacturer) or replacing the frit can resolve this.

-

Particulate Matter: Unfiltered samples can introduce particulates that clog the system. Always filter your samples before injection.

-

Inappropriate Mobile Phase: A mobile phase with high viscosity can lead to increased backpressure. Ensure your mobile phase composition is suitable for your column and system.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the HPLC analysis of Doxepin and its metabolites.

Q: What is the primary metabolite of Doxepin?

A: The primary and pharmacologically active metabolite of Doxepin is Nordoxepin, also known as desmethyldoxepin.

Q: What type of HPLC column is best suited for separating Doxepin and Nordoxepin?

A: Reversed-phase columns, such as C8 and C18, are widely and successfully used for the separation of Doxepin and its metabolites.[5][6] The choice between C8 and C18 will depend on the desired retention and selectivity for your specific application.

Q: What are typical mobile phase compositions for this analysis?

A: A common approach involves a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium formate or phosphate buffer).[5][7] The exact ratio and pH will need to be optimized for your specific column and separation goals.

Q: How can I prepare plasma samples for HPLC analysis of Doxepin?

A: Sample preparation is crucial for removing interferences from biological matrices. Common techniques include:

-

Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile is added to the plasma to precipitate proteins, which are then removed by centrifugation.

-

Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous plasma into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction by using a solid sorbent to retain the analytes of interest while washing away interferences.

Quantitative Data Summary

The following tables summarize typical quantitative data for the HPLC analysis of Doxepin and Nordoxepin, compiled from various validated methods.

Table 1: Chromatographic Conditions and Retention Times

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Hypurity C8 (100 mm × 4.6 mm, 5 µm)[5] | Zorbax SB Phenyl (150mm × 4.6mm, 5µm) | Phenomenex C18 Luna (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (93:7, v/v)[5] | Phosphate buffer and HPLC Grade methanol (60:40%v/v) | Methanol, acetonitrile, and buffer (40:30:30, v/v/v) |

| Flow Rate | 1.2 mL/min[5] | 1.2ml/min | 0.5 ml/min |

| Detection | MS/MS | UV at 254 nm | UV at 254 nm |

| Retention Time (Doxepin) | 2.87 min[5] | 6.989 min (E-Isomer), 7.936 min (Z-Isomer) | 2.92 min |

| Retention Time (Nordoxepin) | 3.56 min[5] | Not Reported | Not Reported |

Table 2: Method Validation Parameters

| Parameter | Doxepin | Nordoxepin |

| Linearity Range | 15.0 - 3900 pg/mL | 5.0 - 1300 pg/mL |

| Recovery | 86.6%–90.4%[5] | 88.0%–99.1%[5] |

| Intra-batch Precision (%CV) | ≤ 8.3%[5] | ≤ 8.3%[5] |

| Inter-batch Precision (%CV) | ≤ 8.3%[5] | ≤ 8.3%[5] |

Experimental Protocols

Below are detailed methodologies for sample preparation and HPLC analysis of Doxepin and its metabolite Nordoxepin from human plasma.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated LC-MS/MS method.[5]

Materials:

-

Human plasma samples

-

Doxepin and Nordoxepin reference standards

-

Internal Standard (IS) solution (e.g., Propranolol and Desipramine)

-

Methyl tert-butyl ether (MTBE)

-

100 mM Ammonium acetate solution (pH adjusted to 8 with ammonia)

-

Methanol

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 500 µL of plasma into a clean glass tube.

-

Add 25 µL of the combined working solution of Doxepin and Nordoxepin standards (for calibration curve and quality control samples) or blank solvent (for subject samples).

-

Add 50 µL of the internal standard working solution and vortex for 30 seconds.

-

Add 200 µL of 100 mM ammonium acetate solution (pH 8) and vortex for 30 seconds.

-

Add 3 mL of MTBE, cap the tube, and vortex for 10 minutes.

-

Centrifuge the samples at 4000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the HPLC system.

Protocol 2: HPLC Method for Separation and Quantification

This protocol outlines a typical set of HPLC conditions.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (UV or MS/MS).

-

Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm).[5]

-

Mobile Phase: A mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio.[5]

-

Flow Rate: 1.2 mL/min.[5]

-

Column Temperature: 40°C.

-

Injection Volume: 15 µL.

-

Detector: For UV detection, a wavelength of 254 nm can be used. For higher sensitivity and selectivity, a tandem mass spectrometer (MS/MS) is recommended.

Visualizing Key Processes

To further aid in understanding, the following diagrams illustrate the experimental workflow and a relevant biological pathway.

Caption: A typical experimental workflow for the HPLC analysis of Doxepin from plasma samples.

Caption: Simplified diagram of Doxepin's primary mechanisms of action.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. What is the mechanism of Doxepin hydrochloride? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Beloxepin Experimental Sample Integrity

This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the degradation of Beloxepin in experimental samples. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in experimental settings?

This compound is a tricyclic compound that has been investigated for its potential therapeutic properties. Like many tricyclic antidepressants (TCAs), this compound is susceptible to degradation under common experimental conditions, which can compromise the accuracy and reproducibility of research findings.[1][2][3][4] Ensuring its stability is crucial for obtaining reliable data.

Q2: What are the primary factors that can cause this compound degradation?

Based on studies of structurally similar tricyclic compounds like Doxepin, the primary factors contributing to degradation are:

-

Light Exposure (Photodegradation): Exposure to UV and visible light can induce photochemical reactions, leading to the formation of degradation products.[5][6][7][8][9][10][11][12]

-

Oxidation: this compound's chemical structure, particularly the amine functional group, is susceptible to oxidation, which can be catalyzed by light, metal ions, or the presence of oxidizing agents.[7][13][14][15][16]

-

pH Extremes: Both acidic and alkaline conditions can promote the degradation of tricyclic compounds.[13][14][17]

-

Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.[7]

Q3: What are the likely degradation products of this compound?

While specific degradation products for this compound have not been extensively documented in publicly available literature, based on its structural similarity to Doxepin and other TCAs, the following are potential degradation products:[5][6][18][19]

-

This compound-N-oxide: Formed through the oxidation of the tertiary amine group.

-

Hydroxylated Metabolites: Introduction of hydroxyl groups onto the tricyclic ring system.

-

Desmethyl-Beloxepin: If applicable, demethylation of the amine side chain.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Inconsistent experimental results over time. | Sample degradation due to improper storage. | Store this compound stock solutions and experimental samples protected from light at -20°C or below. Prepare fresh working solutions for each experiment. |

| Appearance of unknown peaks in chromatography. | Formation of degradation products. | Analyze samples using a stability-indicating HPLC method. Compare chromatograms of fresh and aged samples to identify potential degradation peaks. |

| Loss of biological activity in cell-based assays. | Degradation of the active this compound molecule. | Implement stringent light and temperature control during all experimental steps. Use amber-colored labware and work under subdued lighting. |

| Precipitation of the compound in aqueous buffers. | pH-dependent solubility or degradation leading to insoluble products. | Ensure the pH of the buffer is within a stable range for this compound (ideally near neutral). Evaluate the solubility of this compound at different pH values before preparing solutions. |

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

-

Solvent Selection: Dissolve this compound powder in a suitable organic solvent such as DMSO or ethanol to a high concentration (e.g., 10-50 mM).

-

Aliquoting: Aliquot the stock solution into small-volume, amber-colored microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage.

-

Working Solutions: For experiments, thaw a single aliquot and dilute it to the final working concentration in the appropriate experimental buffer immediately before use. Discard any unused portion of the thawed aliquot.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade this compound to generate its potential degradation products, which is essential for developing a stability-indicating analytical method.

-

Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24-48 hours.

-